

Application Notes and Protocols for the Total Synthesis of (-)-Rauvoyunine B

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Compound of Interest

Compound Name: *Rauvoyunine B*

Cat. No.: *B15623945*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Rauvoyunine B** is a structurally unique, cyclopropane-containing indole alkaloid isolated from *Rauvolfia vomitoria*. Its complex hexacyclic framework presents a significant challenge for chemical synthesis. This document outlines the first total synthesis of (-)-**Rauvoyunine B**, as accomplished by Aquilina, Banerjee, and colleagues. The synthesis proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.^{[1][2][3]} Key transformations include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, a ring-closing metathesis, and a novel strain-promoted intramolecular cyclopropanation.^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the quantitative data for the 11-step total synthesis of (-)-**Rauvoyunine B**.

Step	Reaction	Starting Material	Product	Yield (%)
1	Esterification	L-tryptophan	Methyl ester	>99
2	Boc Protection	Tryptophan methyl ester	Boc-protected amine	98
3	Allylic Amination	Boc-protected amine	Diene intermediate	78
4	Boc Deprotection	Diene intermediate	Secondary amine	>99
5	Pictet-Spengler Reaction	Secondary amine	Tetracyclic amine	62 (cis isomer)
6	Alkyne Installation	Tetracyclic amine	Terminal alkyne	85
7	Ring-Closing Metathesis	Terminal alkyne	Pentacyclic alkene	95
8	Sulfonylation	Pentacyclic alkene	N-sulfonyl amine	91
9	Azide Installation	N-sulfonyl amine	Sulfonyl azide	92
10	[3+2] Cycloaddition	Sulfonyl azide	N-sulfonyltriazole	75
11	Intramolecular Cyclopropanation	N-sulfonyltriazole	(-)-Rauvogyunine B	45
Overall	L-tryptophan	(-)-Rauvogyunine B	2.4	

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of (-)-**Rauvogyunine B** are provided below.

Palladium-Catalyzed Stereospecific Allylic Amination (Step 3)

To a solution of Boc-protected L-tryptophan methyl ester (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere is added $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv). The mixture is stirred for 10 minutes at room temperature. Subsequently, a solution of the allylic carbonate (1.2 equiv) in THF is added dropwise. The reaction mixture is stirred at 60 °C for 16 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to afford the diene intermediate.

cis-Selective Pictet-Spengler Reaction (Step 5)

To a solution of the secondary amine (1.0 equiv) in CH_2Cl_2 (0.05 M) at -78 °C is added freshly distilled propionaldehyde (3.0 equiv). The solution is stirred for 15 minutes, after which trifluoroacetic acid (1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of saturated aqueous NaHCO_3 solution and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH_2Cl_2 (3 x 20 mL). The combined organic layers are dried over Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, MeOH/ CH_2Cl_2 gradient) to yield the cis-tetracyclic amine.

Ring-Closing Metathesis (Step 7)

The terminal alkyne diene (1.0 equiv) is dissolved in anhydrous toluene (0.01 M) and degassed with argon for 20 minutes. Grubbs' second-generation catalyst (0.05 equiv) is then added, and the reaction mixture is heated to 80 °C for 4 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to give the pentacyclic alkene.

Strain-Promoted Intramolecular Cyclopropanation (Step 11)

To a solution of the N-sulfonyltriazole (1.0 equiv) in 1,2-dichloroethane (0.01 M) is added $\text{Rh}_2(\text{esp})_2$ (0.02 equiv). The mixture is heated to 80 °C for 2 hours. The reaction progress is

monitored by LC-MS. After completion, the solvent is removed in vacuo. The resulting crude product is purified by preparative HPLC to afford (-)-**Rauvoyunine B** as a white solid.

Visualizations

Total Synthesis of (-)-Rauvoyunine B Workflow

The following diagram illustrates the overall synthetic strategy for (-)-**Rauvoyunine B**.

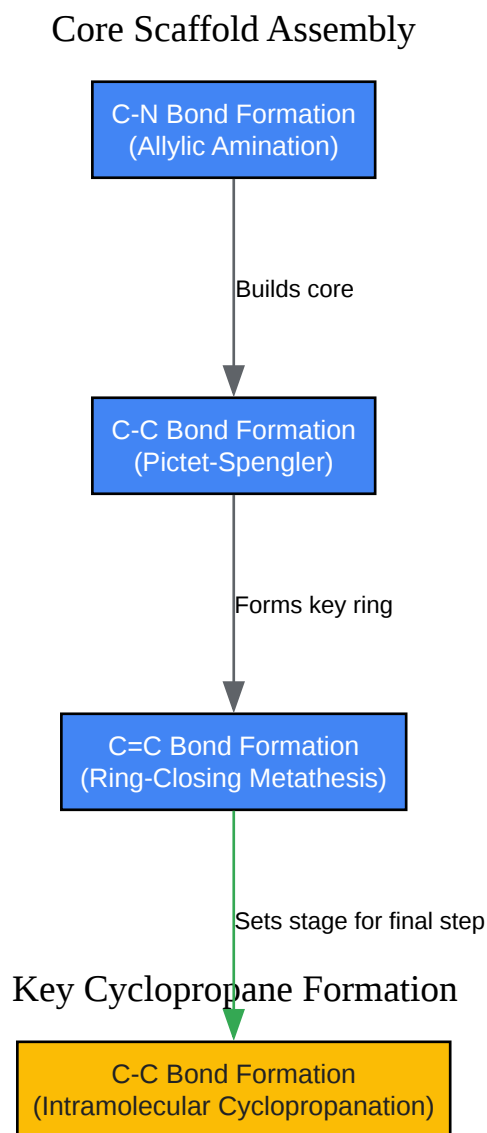


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Caption: Synthetic route to (-)-**Rauvoyunine B**.

Key Bond Formations Logic

This diagram highlights the key carbon-carbon and carbon-nitrogen bond-forming reactions in the synthesis.



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Caption: Logic of key bond formations.

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References

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